N-(1-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Overview
Description
N-(1-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide is a compound that features an adamantane moiety, a nitro group, and a pyrrolidine ring attached to a benzamide core. Adamantane derivatives are known for their unique structural properties and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .
Scientific Research Applications
N-(1-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide typically involves the functionalization of adamantane derivatives. One common method is the Ritter reaction, where adamantane is reacted with nitriles in the presence of strong acids to form N-adamantyl amides . Another approach involves the amidation of carboxylic acids with adamantylamines under Schotten-Baumann conditions .
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. For example, the production of amantadine hydrochloride, an adamantane derivative, involves a two-step procedure starting from 1-bromoadamantane and formamide, followed by hydrolysis with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The adamantyl group can undergo substitution reactions, such as alkylation or acylation, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids like sulfuric acid. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, amines, and other functionalized compounds depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and proteins. The nitro group can undergo reduction to form reactive intermediates that can disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 2-(1-adamantyl)-3-hydroxybutyric acid
Uniqueness
N-(1-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide is unique due to its combination of an adamantane moiety, a nitro group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other adamantane derivatives.
Properties
IUPAC Name |
N-(1-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-20(22-21-11-14-7-15(12-21)9-16(8-14)13-21)17-3-4-18(19(10-17)24(26)27)23-5-1-2-6-23/h3-4,10,14-16H,1-2,5-9,11-13H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTNCJVMTJWIRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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